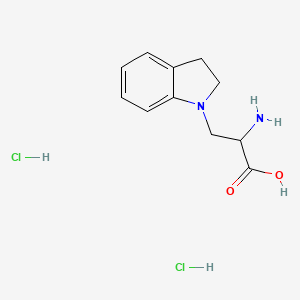

![molecular formula C9H17NO2 B2553410 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol CAS No. 1784133-53-4](/img/structure/B2553410.png)

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is a chemical compound with the molecular formula C9H17NO2 . The molecule contains a total of 30 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecular structure of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol includes a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The molecule contains a five-membered ring and a six-membered ring . The functional groups present in the molecule include a secondary amine (aliphatic), a hydroxyl group, a primary alcohol, an ether (aliphatic), and a Pyrrolidine .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 1-Oxa-4-azaspiro[4.5]decane, include a refractive index of 1.4830, a boiling point of 203-204 °C, and a density of 0.996 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

The compound “8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol” is promising for the production of important biologically active compounds . It can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Antitumor Activity

A series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones, which can be synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials, have shown moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Role in SHP2 Function

The compound plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance . This makes the identification of small-molecule therapeutics that interfere with its function of high interest .

Design and Synthesis of Medicinally Active Agents

Spirocyclic ring systems, such as “8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol”, are useful intermediates in the design and synthesis of medicinally active agents . They are commonly found as cores in natural products .

Application in Flow and Biocatalytic Transaminase Technology

The compound has been examined for its application in flow and biocatalytic transaminase technology for the synthesis of a 1-Oxa-8-azaspiro [4.5]decan-3-amine .

Role in Natural Products

Spirocyclic compounds, such as “8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol”, are an important class of widely distributed natural products . They are found in various natural products like crotonosine extracted from legumes and brevione O extracted from marine fungi .

Safety and Hazards

Eigenschaften

IUPAC Name |

8-oxa-1-azaspiro[4.5]decan-4-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHUAOJVKFCXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(C1CO)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

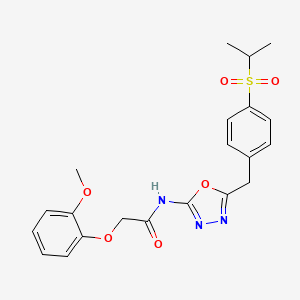

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

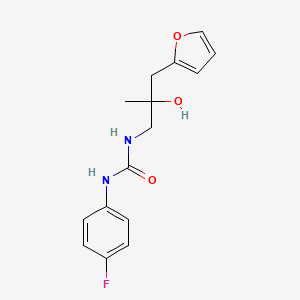

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)

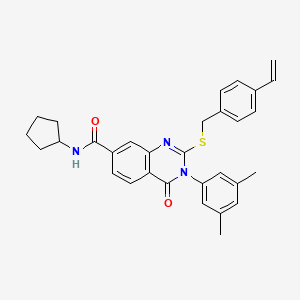

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)